![molecular formula C18H17N3O4S2 B2426904 methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 1904417-22-6](/img/structure/B2426904.png)
methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is a chemical compound that has been widely researched for its potential use in various scientific applications. This compound is commonly referred to as MPTC and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Scientific Research Applications
- Thiophene derivatives, including the compound , have captured the interest of medicinal chemists due to their potential as biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives, including the compound mentioned, serve as corrosion inhibitors in industrial chemistry and material science .
- Some thiophene-containing compounds exhibit fungicidal properties. Researchers have investigated their effectiveness against specific fungal pathogens, such as cucumber downy mildew (CDM) .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Fungicidal Activity
Mechanism of Action
Target of Action
Similar compounds with a thiophene ring have been found to interact with various biological targets such as enzymes and receptors . The sulfonamide group in the compound could potentially interact with carbonic anhydrase or other enzymes, as sulfonamides are known to be enzyme inhibitors .
Mode of Action
The negative charges around the o4 and o5 atoms in the sulfonamide group suggest that this structure could be a possible site for nucleophilic attack . This implies that the compound might interact with its targets through a mechanism involving nucleophilic substitution.
Biochemical Pathways
Compounds containing a thiophene ring have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the potential biological activities associated with compounds containing a thiophene ring , it can be speculated that the compound might exert a range of effects at the molecular and cellular levels, depending on its specific targets and mode of action.
properties
IUPAC Name |
methyl N-[4-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-18(22)21-15-4-6-16(7-5-15)27(23,24)20-11-13-9-14(12-19-10-13)17-3-2-8-26-17/h2-10,12,20H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYFFPLAQYVYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.